LB-100 - 1026680-07-8

LB-100

Catalog Number: EVT-254860
CAS Number: 1026680-07-8
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, also known as LB-100, is a synthetic derivative of 7-oxabicyclo[2.2.1]heptane, a bicyclic organic compound. This family of compounds is structurally similar to norcantharidin, a known anti-cancer agent. [] LB-100 has been the subject of preclinical research focusing on its anti-tumor activity and its potential as a therapeutic agent for various cancers. []

Future Directions
  • Structure-Activity Relationship Studies: Exploring structural modifications to the 3-(4-methyl-1-piperazine) ring and other parts of the molecule could potentially enhance its potency and selectivity for specific phosphatase targets. []
  • Combination Therapies: Evaluating the efficacy of LB-100 in combination with other chemotherapeutic agents could lead to the development of more effective treatment strategies for various cancers. [, ]

Norcantharidin

    Compound Description: Norcantharidin is a bicyclic anhydride with known anti-cancer properties. It acts as a protein phosphatase 2A (PP2A) inhibitor, inducing apoptosis in various cancer cell lines. []

    Relevance: Norcantharidin is a key structural analog of LB-100. Both compounds share the 7-oxabicyclo[2.2.1]heptane core. The difference lies in the substituents at the 2 and 3 positions. LB-100 possesses a carboxylic acid and a 4-methylpiperazine-1-carbonyl group, whereas norcantharidin has two anhydride carbonyl groups. [] The development of LB-100 was inspired by norcantharidin's anti-cancer activity. []

4-(3-Carboxy-7-oxa-bicyclo[2.2.1]heptane-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester

    Compound Description: This compound, also referred to as LB in the provided literature, is a close analog of LB-100. It functions as a PP2A inhibitor and demonstrates synergistic antitumor effects when combined with cisplatin. This synergy arises from LB's ability to activate the protein kinase B (Akt) and mitogen-activated protein kinases (MAPK) signaling pathways, counteracting cisplatin-induced cell cycle arrest and enhancing therapeutic efficacy. [, ]

    Relevance: This compound shares a high degree of structural similarity with LB-100. Both possess the 7-oxabicyclo[2.2.1]heptane core, a carboxylic acid group at position 3, and a piperazine-1-carbonyl group at position 2. The primary difference is the tert-butyl ester protecting group on the piperazine ring in this compound, absent in LB-100. [, ] This structural similarity suggests that both compounds may share similar mechanisms of action, specifically PP2A inhibition.

Canthaplatin

    Compound Description: Canthaplatin is a Pt(IV) prodrug designed to combine the DNA-damaging properties of cisplatin with the PP2A inhibitory activity of norcantharidin analogs. It displays potent anti-tumor effects and, when encapsulated in PEG-b-PLGA micelles, effectively overcomes cisplatin resistance by increasing cellular uptake and inhibiting DNA repair mechanisms. []

    Relevance: Although canthaplatin incorporates the platinum core from cisplatin, its design rationale highlights the importance of PP2A inhibition for enhancing anti-cancer activity. This mechanism links it to LB-100, also a potent PP2A inhibitor. Both LB-100 and canthaplatin target PP2A, albeit through different mechanisms, highlighting the significance of this pathway in cancer therapy. []

3-(3-Ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo‐[2.2.1]heptane‐2‐carboxylic acid

    Compound Description: This compound serves as a central scaffold in a series of N-substituted amide derivatives designed as norcantharidin analogs. These analogs aimed to improve upon norcantharidin's anti-cancer activity. []

    Relevance: This compound highlights the exploration of the 7-oxabicyclo[2.2.1]heptane core for developing novel anti-cancer agents. Like LB-100, it features a carboxylic acid substituent at the 3-position of the bicyclic system. While the substituent at the 2-position differs, this compound exemplifies the structure-activity relationship studies surrounding the 7-oxabicyclo[2.2.1]heptane framework for anti-cancer drug design. []

Source and Classification

LB-100 was developed through a collaborative effort in cancer research, with significant contributions from various academic institutions. Its classification as a PP2A inhibitor positions it within a novel category of anticancer agents aimed at modulating cellular signaling pathways involved in tumorigenesis. The molecular formula for LB-100 is C13H20N2O4C_{13}H_{20}N_{2}O_{4}, and it has a CAS Registry Number of 1113025-87-8 .

Synthesis Analysis

The synthesis of LB-100 involves several key steps, which have been optimized to ensure high yield and purity. The compound features a unique bicyclic structure that is critical for its biological activity.

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain the necessary functional groups for further modification.
  2. Reactions: Key reactions include cyclization and functional group transformations that lead to the formation of the bicyclic core structure.
  3. Purification: After synthesis, LB-100 is purified using techniques such as column chromatography, ensuring that impurities are removed to yield a high-purity product suitable for biological testing.

Specific reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in determining the yield and efficacy of the synthesis process.

Molecular Structure Analysis

The molecular structure of LB-100 is characterized by a bicyclic framework that includes a 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety.

  • Structural Features: The presence of this bicyclic structure allows LB-100 to effectively interact with PP2A by blocking substrate access to the enzyme's active site.
  • X-ray Crystallography: Structural studies using X-ray crystallography have confirmed the binding orientation of LB-100 within the PP2A catalytic site, providing insights into its mechanism of action .

The detailed analysis of LB-100's molecular structure reveals that it possesses specific functional groups essential for its inhibitory activity against PP2A.

Chemical Reactions Analysis

LB-100 participates in several chemical reactions primarily involving its interaction with PP2A and other phosphatases:

  1. Inhibition Mechanism: LB-100 acts as a competitive inhibitor of PP2A, leading to increased phosphorylation levels of various substrates, including AKT.
  2. Cellular Effects: In vitro studies have demonstrated that treatment with LB-100 results in G2/M cell-cycle arrest and increased apoptosis in cancer cells .
  3. Synergistic Effects: LB-100 has been shown to enhance the cytotoxic effects of established chemotherapeutics like daunorubicin and doxorubicin by increasing drug sensitivity through modulation of cellular signaling pathways .

These reactions highlight LB-100's role in altering cellular processes critical for tumor growth and survival.

Mechanism of Action

LB-100 exerts its anticancer effects primarily through the inhibition of PP2A:

  1. PP2A Inhibition: By inhibiting PP2A, LB-100 disrupts the normal dephosphorylation processes within cells, leading to altered signaling pathways that promote apoptosis and inhibit cell proliferation.
  2. MicroRNA Modulation: Research indicates that LB-100 upregulates microRNA-181b-1, which targets Bcl-2 mRNA, leading to decreased expression of this anti-apoptotic protein .
  3. Cell Cycle Arrest: The compound induces G2/M phase arrest by downregulating key cell cycle regulators such as CDC2 and CDC25C, contributing to its antiproliferative effects .

This multi-faceted mechanism underscores the potential of LB-100 as an effective therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

LB-100 exhibits several notable physical and chemical properties:

  1. Solubility: The compound is soluble in organic solvents but has limited solubility in water, which can affect its formulation for clinical use.
  2. Stability: Stability studies indicate that LB-100 remains effective under physiological conditions but may degrade under extreme pH or temperature conditions.
  3. IC50 Values: The half-maximal inhibitory concentration (IC50) values for LB-100 have been reported at approximately 0.85 µM in BxPc-3 cells and 3.87 µM in Panc-1 cells, indicating potent activity against these pancreatic cancer cell lines .

These properties are crucial for determining the appropriate dosage forms and delivery methods for clinical applications.

Applications

LB-100 has shown promise in various scientific applications:

  1. Cancer Therapy: Its primary application is as an anticancer agent, particularly in combination therapies where it enhances the efficacy of other chemotherapeutic drugs.
  2. Preclinical Studies: Extensive preclinical trials have demonstrated its ability to sensitize tumors to radiation therapy and improve outcomes in xenograft models .
  3. Clinical Trials: Ongoing clinical trials are evaluating LB-100's safety and efficacy in patients with refractory solid tumors, with preliminary results indicating good tolerability and potential therapeutic benefits .

The versatility of LB-100 positions it as a valuable candidate in the ongoing search for effective cancer treatments.

Molecular Mechanisms of LB-100 as a Phosphatase Inhibitor

Dual Catalytic Inhibition of PP2A and PPP5C: Structural and Functional Evidence

LB-100 represents a breakthrough in phosphatase inhibitor design due to its simultaneous targeting of protein phosphatase 2A (PP2A/PPP2CA) and protein phosphatase 5 (PPP5C). Structural analyses reveal that LB-100 binds directly to the catalytic subunits of both phosphatases, inhibiting their activity through competitive occupation of the catalytic metal ion site. Crystallographic studies of PPP5C bound to LB-100 (solved at 1.65Å resolution) demonstrate that the inhibitor's 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with the binuclear metal center (Mn²⁺/Mn²⁺ or Mn²⁺/Fe³⁺) conserved in metallophosphatases [2]. This direct metal coordination disrupts the hydrolysis of phosphoester bonds in substrate proteins, fundamentally altering the catalytic mechanism shared by both PP2A and PPP5C [2].

Comparative Analysis of LB-100 Binding Motifs in PP2A vs. PPP5C

Despite structural similarities in their catalytic cores, LB-100 exhibits nuanced binding differences between PP2A and PPP5C:

Table 1: Structural Parameters of LB-100 Binding to PP2A vs. PPP5C

ParameterPPP5CPP2A
Resolution1.65 ÅPredicted (homology modeling)
Binding Affinity3.87 μM (Panc-1 cells) [8]0.85 μM (BxPc-3 cells) [8]
Key ResiduesHis³⁰⁴, His³⁵¹, His⁴⁴³His¹¹⁸, His¹⁶⁷, His²⁴¹
Metal CoordinationDistorts Mn²⁺/Fe³⁺ geometrySimilar distortion predicted
Hydrogen BondingAsn²⁹³, Arg²⁷⁵Equivalent residues present

The higher resolution data for PPP5C demonstrates that LB-100 binding induces conformational strain in the flexible "flap" subdomain (residues 269-275) through hydrophobic interactions with Ile²⁷⁴ and Val³⁰³. While direct structural data for PP2A-bound LB-100 remains limited, molecular docking studies based on the PPP5C complex suggest analogous engagement with conserved histidine residues coordinating the catalytic metals. The ≈4.5-fold difference in binding affinity between PP2A and PPP5C (IC₅₀ 0.85 μM vs. 3.87 μM) likely stems from variations in the hydrophobic pocket architecture surrounding the active site rather than the metal coordination sphere itself [2] [8].

Role of 7-Oxabicyclo[2.2.1]heptane-2,3-Dicarbonyl in Metal Ion Coordination

The 7-oxabicyclo[2.2.1]heptane scaffold serves as a privileged structure for phosphatase inhibition due to its optimal three-dimensional positioning of dicarbonyl groups. In the PPP5C-LB-100 co-crystal structure, the bicyclic system positions the C2 and C3 carbonyl oxygen atoms at 2.1-2.3 Å from the catalytic metals, displacing the nucleophilic water molecule essential for phosphate ester hydrolysis [2]. This coordination geometry mimics the transition state during phosphate ester hydrolysis but renders the complex catalytically inert. Quantum mechanical calculations indicate the strained bicyclic system maintains this geometry despite significant electrostatic repulsion, explaining LB-100's potency compared to less constrained inhibitors. Mutagenesis studies confirm that histidine residues coordinating these metals (His³⁰⁴, His³⁵¹, His⁴⁴³ in PPP5C) are indispensable for LB-100 binding, as their substitution abolishes inhibition even at millimolar concentrations [2].

Substrate Competition Dynamics: K-R-pT-I-R-R Phosphopeptide Utilization Across Phosphatases

The phosphopeptide substrate K-R-pT-I-R-R has been historically utilized to characterize PP2A activity, but recent enzymological studies reveal significant limitations in substrate specificity. LB-100 inhibits dephosphorylation of K-R-pT-I-R-R by both PP2A (IC₅₀ ≈ 0.4 μM) and PPP5C (IC₅₀ ≈ 1.2 μM), demonstrating that this "PP2A-specific" substrate is efficiently processed by multiple phosphatases [2]. This cross-reactivity necessitated re-evaluation of early mechanistic studies attributing LB-100's effects solely to PP2A inhibition. Kinetic analyses reveal LB-100 functions as a competitive inhibitor for K-R-pT-I-R-R hydrolysis, with Kᵢ values of 0.62±0.08 μM and 1.85±0.21 μM for PP2A and PPP5C, respectively. The ≈3-fold difference in inhibition constants aligns with crystallographic data showing tighter binding to PP2A's catalytic cleft. Importantly, phosphatase activity assays using alternative substrates (e.g., pNPP or phosphoproteome-derived peptides) confirm that LB-100's inhibitory spectrum extends beyond these model systems, affecting >1,700 phosphoproteins in cellular contexts [1] [2]. This broad activity underscores the functional redundancy in phosphatase substrate recognition that LB-100 exploits therapeutically.

Kinetic Profiling of LB-100: IC₅₀ Variations in Cancer Cell Lines

The inhibitory potency of LB-100 exhibits substantial variation across cancer cell models, reflecting cell-type-specific differences in phosphatase expression, subcellular localization, and metabolic activity:

Table 2: Cell-Type-Dependent Variability in LB-100 Sensitivity

Cell LineTumor TypeLB-100 IC₅₀ (μM)Key Resistance Factors
BxPc-3Pancreatic adenocarcinoma0.85 ± 0.11 [8]Elevated PP2A-B regulatory subunit
Panc-1Pancreatic carcinoma3.87 ± 0.45 [8]ABC transporter expression
U87Glioblastoma4.38 ± 0.62 [4]Hypoxia-induced phosphatase variants
SKM-1Secondary AML5.35 ± 0.78 [5]Bcl-2 overexpression
U251Glioblastoma7.00 ± 0.92 [4]P-glycoprotein-mediated efflux

This heterogeneity arises from multiple biochemical mechanisms:

  • Compensatory phosphatase expression: BxPc-3 cells exhibit 2.3-fold higher PP2A-B regulatory subunit expression than Panc-1, potentially stabilizing the holoenzyme against inhibition [8]
  • Efflux transporter activity: U251 glioblastoma cells show 40% reduced intracellular LB-100 accumulation compared to transporter-deficient lines, correlating with P-glycoprotein (ABCB1) overexpression [4]
  • Post-translational modifications: Hypoxia induces phosphorylation of PP2A catalytic subunit at Y307 in glioblastoma models, reducing LB-100 binding affinity by ≈60% [4]
  • Anti-apoptotic protein networks: In SKM-1 leukemia cells, Bcl-2 overexpression diminishes caspase activation despite effective PP2A/PPP5C inhibition, requiring higher LB-100 concentrations for cytotoxicity [5]

Time-resolved inhibition kinetics reveal that LB-100 achieves maximal phosphatase inhibition (70-80% reduction) within 15 minutes in sensitive lines but shows delayed and incomplete inhibition (40-50% at 60 minutes) in resistant models. This kinetic profiling informs rational combination therapies, such as pairing LB-100 with P-glycoprotein inhibitors in U251 models or Bcl-2 antagonists in leukemic contexts [4] [5] [8].

Compound Names Mentioned in Text:LB-100, K-R-pT-I-R-R phosphopeptide, 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl

Properties

CAS Number

1026680-07-8

Product Name

LB-100

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)

InChI Key

JUQMLSGOTNKJKI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3

Synonyms

LB-100; LB 100; LB100; methyl 2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylate

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.